[1] Reference: Determination of Multiple Drugs of Abuse in Biological Fluids Using Capillary Electrophoresis with Native Fluorescence and Laser-Induced Fluorescence Detection After Derivatization with 1-Chloroethyl Chloroformate, Electrophoresis, 2002, 23 (12-13), 1908-1916
[2] Reference: Selective Cleavage of Benzhydryl and Related Aryloxymethyl Protecting Groups with 1-Chloroethyl Chloroformate, The Journal of Organic Chemistry, 1981, 46 (26), 5488-5491
[3] Reference: Chemoselective Desilylation of Silyl-Protected Alcohols with 1-Chloroethyl Chloroformate, Synthesis, 1982, (1), 74-75
1-Chloroethyl chloroformate is a chemical compound with the molecular formula C₃H₄Cl₂O₂. It is classified as an acid halide, specifically a chloroformate, and is known for its reactivity with water and various organic compounds. This compound is a colorless liquid that can produce harmful vapors and is considered extremely hazardous due to its corrosive nature and potential health risks upon exposure .
ACE-Cl is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:
1-Chloroethyl chloroformate exhibits significant biological activity, primarily as a toxic agent. Acute exposure can lead to severe respiratory tract irritation, skin burns, and eye damage. Inhalation of vapors may result in pulmonary edema within 72 hours post-exposure . The compound's toxicity is attributed to its ability to react violently with biological tissues, causing corrosive injuries and potential systemic effects if absorbed through the skin or ingested .
The synthesis of 1-chloroethyl chloroformate can be achieved through several methods:
1-Chloroethyl chloroformate finds applications in various fields:
Research indicates that 1-chloroethyl chloroformate interacts with several classes of compounds:
Several compounds are structurally or functionally similar to 1-chloroethyl chloroformate. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl chloroformate | C₃H₅ClO₂ | Less toxic; used as a reagent for similar reactions |
Methyl chloroformate | C₂H₃ClO₂ | More volatile; often used in gas-phase reactions |
Benzyl chloroformate | C₈H₇ClO₂ | Aromatic compound; used in organic synthesis |
1-Chloroethyl chloroformate stands out due to its specific reactivity profile as an acid halide. Its ability to selectively N-dealkylate tertiary amines distinguishes it from other chloroformates that may not exhibit this level of specificity or reactivity towards nitrogen-containing compounds. Additionally, its hazardous nature necessitates careful handling, making it a subject of interest in safety studies within chemical laboratories .
Flammable;Corrosive;Acute Toxic;Irritant